2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound characterized by the presence of an ethylsulfanyl group, a trifluoromethyl group, and a tetrahydroquinoline core
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethyl groups are known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
Trifluoromethyl groups are known to play a significant role in various biochemical reactions . These reactions could potentially influence a variety of cellular processes.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds .
Result of Action
The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds , suggesting that this compound could have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Addition of the ethylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(ethylsulfanyl)-4-(difluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the combination of its ethylsulfanyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-ethylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c1-2-19-12-9(7-17)11(13(14,15)16)8-5-3-4-6-10(8)18-12/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSALDNAOUNCDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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